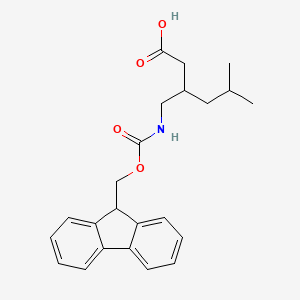

3-(((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-5-methylhexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-5-methylhexanoic acid is a derivative of alanine, an amino acid. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-5-methylhexanoic acid typically involves the protection of the amino group of alanine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This protection is achieved using reagents such as Fmoc chloride in the presence of a base like sodium carbonate. The protected amino acid is then subjected to further reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-5-methylhexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the Fmoc group can be replaced with other functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-5-methylhexanoic acid is used in various scientific research applications:

Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

Biology: The compound is used in studies related to protein structure and function.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-5-methylhexanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other sites. This protection is crucial in peptide synthesis, where the compound acts as a precursor for the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid

- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-allyloxy-4-oxobutanoic acid .

Uniqueness

3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-5-methylhexanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This selectivity is crucial in peptide synthesis and other applications where precise control over chemical reactions is required .

Biological Activity

3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-5-methylhexanoic acid, also known as FMH, is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure

The compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino acid backbone. The molecular formula is C20H27N1O4, and its structure can be represented as follows:

Synthesis

The synthesis of FMH generally involves the protection of the amino group using the Fmoc strategy, followed by coupling reactions with various carboxylic acids. The detailed synthetic route includes:

- Protection of Amino Group : The amine is protected using Fmoc.

- Coupling with Carboxylic Acid : The protected amine is then coupled with 5-methylhexanoic acid using standard peptide coupling reagents.

- Deprotection : Finally, the Fmoc group is removed to yield the final product.

Research indicates that FMH exhibits biological activity through several mechanisms:

- Histone Deacetylase Inhibition : FMH has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibition of HDACs can lead to increased acetylation of histones and thereby influence transcriptional activity .

- Antiproliferative Effects : Studies have shown that FMH can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anti-cancer agent. For instance, it has been observed to induce apoptosis in human cancer cells through the activation of specific signaling pathways .

Case Studies

- In Vitro Studies : A study evaluating the effects of FMH on breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line used .

- In Vivo Efficacy : In animal models, FMH has shown promise in reducing tumor size when administered in conjunction with other chemotherapeutic agents. A combination therapy study indicated enhanced efficacy compared to monotherapy with conventional drugs .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 345.44 g/mol |

| Solubility | Soluble in DMSO |

| HDAC Inhibition IC50 | 10 µM (varies by isoform) |

| Cell Viability IC50 | 5-15 µM |

Properties

Molecular Formula |

C23H27NO4 |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5-methylhexanoic acid |

InChI |

InChI=1S/C23H27NO4/c1-15(2)11-16(12-22(25)26)13-24-23(27)28-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21H,11-14H2,1-2H3,(H,24,27)(H,25,26) |

InChI Key |

QSNYPRXHBQZYBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.